- Divergent Total Synthesis of Triptolide, Triptonide, Tripdiolide, 16-Hydroxytriptolide, and Their Analogues, Journal of Organic Chemistry, 2014, 79(21), 10110-10122

Cas no 1632973-29-5 (Triptolide Impurity 30)

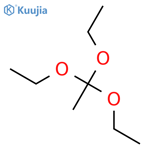

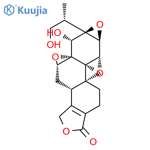

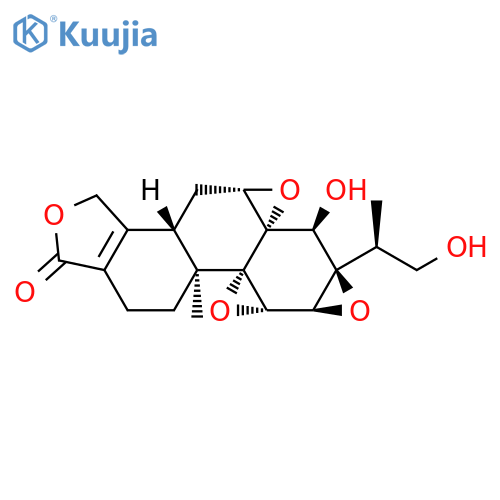

Triptolide Impurity 30 structure

Nom du produit:Triptolide Impurity 30

Numéro CAS:1632973-29-5

Le MF:C20H24O7

Mégawatts:376.400366783142

CID:5597227

Triptolide Impurity 30 Propriétés chimiques et physiques

Nom et identifiant

-

- (3bS,4aS,5aS,6S,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro-6-hydroxy-6a-[(1S)-2-hydroxy-1-methylethyl]-8b-methyltrisoxireno[4b,5:6,7:8a,9]phenanthro[2,1-c]furan-1(3H)-one

- Triptolide Impurity 30

-

- Piscine à noyau: 1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16-,17-,18-,19+,20+/m0/s1

- La clé Inchi: HPTCYMNPHWXVLA-OGFOBTMPSA-N

- Sourire: C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@@H]1O[C@]31[C@H]([C@@]1([C@@H](C)CO)O[C@H]1[C@@H]1O[C@]231)O

Triptolide Impurity 30 Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1R:H2, C:Pd, S:MeOH, 8 h, rt

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

Référence

Triptolide Impurity 30 Raw materials

- Triethyl orthoacetate

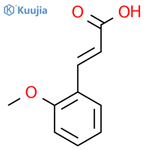

- (E)-3-(2-methoxyphenyl)prop-2-enoic acid

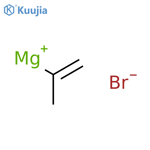

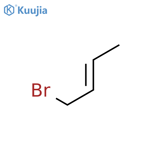

- Bromo(isopropenyl)magnesium Solution (0.5M in THF)

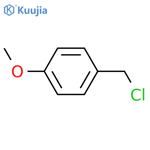

- 4-Methoxybenzylchloride

- tert-butyl(chloro)dimethylsilane

- N,N-Bis(trifluoromethylsulfonyl)aniline

- N,O-Dimethylhydroxylamine hydrochloride

- ethynyltrimethylsilane

- trans-Crotyl bromide

Triptolide Impurity 30 Preparation Products

Triptolide Impurity 30 Littérature connexe

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

1632973-29-5 (Triptolide Impurity 30) Produits connexes

- 2982-55-0((E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene)

- 1251603-19-6(6-(azepane-1-sulfonyl)-2-(2-phenoxyethyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)

- 294197-02-7(3-(quinolin-8-yl)carbamoylpropanoic acid)

- 129486-84-6(1H-Imidazole-5-methanol, 4-methyl-1-(triphenylmethyl)-)

- 2227649-29-6((1R)-2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol)

- 1007579-01-2(1-(3-Bromophenyl)imidazolidine-2,4-dione)

- 2138404-97-2(N-(1-cyclopentyl-3-hydroxypropyl)-2,2-dimethylpropanamide)

- 1396784-54-5(2-(4-fluorophenyl)-N-3-(2-oxopyrrolidin-1-yl)propyl-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)

- 80828-11-1(ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate)

Fournisseurs recommandés

Enjia Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Amadis Chemical Company Limited

Membre gold

Fournisseur de Chine

Réactif

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot

Henan Dongyan Pharmaceutical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot